molecular formula C25H26N4O5S B2628089 methyl 4-[2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate CAS No. 1112399-89-9

methyl 4-[2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2628089
CAS No.: 1112399-89-9
M. Wt: 494.57
InChI Key: WDHBKBZOCNTHPU-UHFFFAOYSA-N
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Description

Methyl 4-[2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate is a complex synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research applications. This molecule features a multi-ring pyrimido[5,4-b]indole core system, a structure of high interest in medicinal chemistry due to its potential for diverse biological interactions. The core is functionalized with methoxy, methyl, and propyl substituents, and is linked via a thioacetamido bridge to a methyl benzoate group. This specific molecular architecture suggests potential as a key intermediate in the synthesis of novel pharmacologically active compounds or as a tool compound for probing biological mechanisms. Researchers may value this chemical for developing new enzyme inhibitors or receptor modulators, given the privileged status of related indole and pyrimidine scaffolds in drug discovery. The presence of both hydrogen bond donor/acceptor sites and lipophilic regions within the molecule makes it a versatile candidate for structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 4-[[2-(8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indol-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5S/c1-5-12-29-23(31)22-21(18-13-17(33-3)10-11-19(18)28(22)2)27-25(29)35-14-20(30)26-16-8-6-15(7-9-16)24(32)34-4/h6-11,13H,5,12,14H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHBKBZOCNTHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic synthesis. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of methyl 4-[2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and reported properties. Below is a detailed analysis:

Structural Analogues with Pyrimidoindole Cores

  • N-Benzyl-2-[(8-Methoxy-5-Methyl-4-Oxo-3-Propyl-4,5-Dihydro-3H-Pyrimido[5,4-b]indol-2-yl)Sulfanyl]Acetamide (): This compound shares the pyrimidoindole core and substituents (8-methoxy, 5-methyl, 3-propyl) but replaces the methyl benzoate group with a benzyl amide. The sulfanyl acetamido linker is retained, suggesting similar synthetic routes or binding interactions .
  • 8-Fluoro-5-(4-Fluorobenzyl)-3-(2-Methoxybenzyl)-3,5-Dihydro-4H-Pyrimido[5,4-b]Indol-4-One ():
    This analog substitutes the 8-methoxy group with 8-fluoro and introduces fluorinated benzyl groups at positions 3 and 3. Fluorine atoms increase electronegativity and metabolic stability, which could enhance target affinity or pharmacokinetics. X-ray diffraction (XRD) confirmed its planar pyrimidoindole core, a feature critical for π-π stacking interactions in biological systems .

Compounds with Alternative Heterocyclic Cores

  • Methyl 4-((2-Methyl-3,4-Dihydro-1H-Pyrido[4,3-b]Indol-5(2H)-yl)Methyl)Benzoate ():
    This compound replaces the pyrimidoindole with a pyridoindole core, reducing the number of nitrogen atoms in the heterocycle. The benzoate ester is retained, but the propyl and methoxy groups are absent. The Safety Data Sheet (SDS) highlights acute oral toxicity (Category 4) and skin irritation (Category 2), suggesting structural modifications (e.g., pyridoindole vs. pyrimidoindole) influence toxicity profiles .

  • N-Substituted 2-{[5-(1H-Indol-3-ylMethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides (): These derivatives feature an oxadiazole ring instead of pyrimidoindole, with a sulfanyl acetamido linker. The oxadiazole core is electron-deficient, which may enhance hydrogen bonding or dipole interactions.

Data Tables

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Reported Properties/Activities Reference
Methyl 4-[2-({8-Methoxy-5-Methyl-4-Oxo-3-Propyl-Pyrimido[5,4-b]indol-2-yl}Sulfanyl)Acetamido]Benzoate Pyrimidoindole 8-Methoxy, 5-Methyl, 3-Propyl, Methyl Benzoate N/A (Structural analysis inferred)
N-Benzyl-2-[(8-Methoxy-5-Methyl-4-Oxo-3-Propyl-Pyrimido[5,4-b]indol-2-yl)Sulfanyl]Acetamide Pyrimidoindole 8-Methoxy, 5-Methyl, 3-Propyl, Benzyl Amide Synthetic intermediate
8-Fluoro-5-(4-Fluorobenzyl)-3-(2-Methoxybenzyl)-Pyrimido[5,4-b]Indol-4-One Pyrimidoindole 8-Fluoro, 5-(4-Fluorobenzyl), 3-(2-Methoxybenzyl) XRD-confirmed planar structure
Methyl 4-((2-Methyl-Pyrido[4,3-b]Indol-5-yl)Methyl)Benzoate Pyridoindole 2-Methyl, Methyl Benzoate Acute oral toxicity (Category 4)
N-(4-Methylphenyl)-2-{[5-(1H-Indol-3-ylMethyl)-Oxadiazol-2-yl]Sulfanyl}Acetamide Oxadiazole Indole-Methyl, 4-Methylphenyl Enzyme inhibition activity

Biological Activity

Methyl 4-[2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate (CAS Number: 1112399-80-0) is a compound of interest due to its potential biological activities, particularly in the fields of immunology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound is characterized by a complex pyrimidoindole framework. The molecular formula is C24H26N4O4SC_{24}H_{26}N_{4}O_{4}S, with a molecular weight of 466.6 g/mol. The compound features several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H26N4O4S
Molecular Weight466.6 g/mol
LogP3.694
Polar Surface Area70.862 Ų

Research indicates that derivatives of pyrimidoindoles can exhibit immunomodulatory effects. Specifically, studies have shown that certain pyrimidoindoles can enhance the signaling pathways associated with Toll-like receptor 4 (TLR4), which plays a critical role in immune responses. The compound has been noted for its ability to prolong NF-kB signaling induced by lipopolysaccharides (LPS), suggesting a potential role as an adjuvant in vaccine formulations .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation. For instance, compounds within the pyrimidoindole class have shown significant growth inhibition in human-derived breast and colon cancer cell lines .

Structure–Activity Relationship (SAR)

The SAR studies conducted on related compounds indicate that modifications in the pyrimidoindole structure can significantly impact biological activity. For example:

  • Substituent Variations : Changes in alkyl chain lengths or aromatic substitutions can alter the potency and selectivity of these compounds.
  • Functional Group Impact : The presence of methoxy and acetyl groups has been linked to increased solubility and bioavailability, enhancing overall efficacy .

Case Studies

  • Adjuvant Activity : A study demonstrated that a related pyrimidoindole significantly enhanced immune responses in mice when administered with an influenza vaccine. This suggests potential applications in vaccine development for high-risk populations .
  • Cytotoxicity Assessment : In a comparative study assessing various pyrimidoindole derivatives, methyl 4-[2-(...)] exhibited superior cytotoxicity against specific cancer cell lines compared to its analogs, indicating a promising therapeutic profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-[2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A typical approach involves:

Sulfanyl Acetamide Formation : Reacting 8-methoxy-5-methyl-4-oxo-3-propyl-pyrimido[5,4-b]indole-2-thiol with chloroacetyl chloride in anhydrous DMF under nitrogen to form the sulfanyl acetamide intermediate.

Amide Coupling : Coupling the intermediate with methyl 4-aminobenzoate using EDCI/HOBt in dichloromethane at 0–5°C.
Key parameters include temperature control (<10°C during coupling to prevent racemization) and solvent purity. Yields range from 45–60% depending on stoichiometric ratios and purification methods (e.g., silica gel chromatography vs. recrystallization) .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Use a combination of:

  • X-ray Diffraction (XRD) : To confirm crystallographic parameters, such as bond angles and lengths (e.g., C-S bond at ~1.78 Å in the pyrimidoindole core) .
  • NMR Spectroscopy : Key signals include δ 7.8–8.2 ppm (aromatic protons from the benzoate group) and δ 1.2–1.5 ppm (propyl CH2/CH3 protons).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks with <3 ppm error .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Based on GHS classification (Category 2 skin/eye irritant, H315/H319):

  • Engineering Controls : Use fume hoods for weighing and reactions.
  • Personal Protective Equipment (PPE) : Nitrile gloves, EN 166-certified safety goggles, and flame-resistant lab coats.
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity or environmental fate?

  • Methodological Answer :

  • Target-Specific Drug Design : Use adapter-based generative models (e.g., Adapt-cMolGPT) to predict modifications enhancing binding affinity to target proteins. Focus on substituents altering the pyrimidoindole core’s electron density .
  • Environmental Fate Prediction : Apply QSAR models to estimate logP (predicted ~3.2) and biodegradation half-life (>60 days, indicating persistence). Validate via OECD 301B ready biodegradability tests .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :

Batch Comparison : Analyze ¹H-NMR spectra for deviations in aromatic proton splitting (indicative of regiochemical impurities).

HPLC-PDA Purity Checks : Use a C18 column (ACN/water gradient) to detect trace intermediates (e.g., unreacted sulfanyl acetamide).

Thermogravimetric Analysis (TGA) : Identify solvent residues (>0.5% weight loss below 150°C) affecting crystallization .

Q. What experimental strategies improve yield in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)2/Xantphos for Suzuki couplings (if applicable) to reduce side-product formation.
  • Solvent Optimization : Replace DMF with NMP to enhance solubility of the indole intermediate at >100 mM concentrations.
  • Process Analytical Technology (PAT) : Use in-situ FTIR to monitor reaction progress and terminate at >90% conversion .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Acidic Conditions : 0.1 M HCl at 40°C for 24h; monitor hydrolysis of the ester group via LC-MS.
  • Oxidative Stress : 3% H2O2 at 25°C; track sulfoxide formation at m/z +16.
  • Arrhenius Kinetics : Calculate activation energy (Ea) for thermal decomposition using DSC data .

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